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molecular formula C11H12O2S B8548464 2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol

2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol

Cat. No. B8548464
M. Wt: 208.28 g/mol
InChI Key: BEEGQQSXKGANTH-UHFFFAOYSA-N
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Patent
US08207134B2

Procedure details

Under a nitrogen stream, to a solution (38 mL) of lithium aluminum hydride (0.74 g, 19.5 mmol) in THF was added a solution (30 mL) of methyl 3-ethoxycarbonylmethyl-benzo[b]thiophene-7-carboxylate (2.7 g, 9.7 mmol) in THF at 0° C., and the resultant solution was stirred for 10 minutes at the same temperature. To the solution was further added lithium aluminum hydride (0.74 g, 19.5 mmol) at 0° C., and the resultant solution was stirred for 10 minutes at the same temperature. Ethyl acetate was added to the solution, and then water (5.2 mL) was added thereto at 0° C. The temperature of the resultant solution was raised to room temperature, and then the solution was stirred for 10 minutes. The reaction mixture was filtered through Celite. Solvent was then removed by distillation under reduced pressure. The resulting residue was treated by addition of ethyl acetate and n-hexane (1:2), to thereby obtain the titled compound (1.97 g, 98%).
Quantity
38 mL
Type
reactant
Reaction Step One
Name
methyl 3-ethoxycarbonylmethyl-benzo[b]thiophene-7-carboxylate
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH2:12][C:13]1[C:14]2[CH:21]=[CH:20][CH:19]=[C:18]([C:22](OC)=[O:23])[C:15]=2[S:16][CH:17]=1)=O)C.C(OCC)(=O)C.O>C1COCC1>[OH:23][CH2:22][C:18]1[C:15]2[S:16][CH:17]=[C:13]([CH2:12][CH2:10][OH:9])[C:14]=2[CH:21]=[CH:20][CH:19]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
methyl 3-ethoxycarbonylmethyl-benzo[b]thiophene-7-carboxylate
Quantity
30 mL
Type
reactant
Smiles
C(C)OC(=O)CC=1C2=C(SC1)C(=CC=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.74 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
5.2 mL
Type
reactant
Smiles
O
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
Solvent was then removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was treated by addition of ethyl acetate and n-hexane (1:2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1=CC=CC2=C1SC=C2CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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